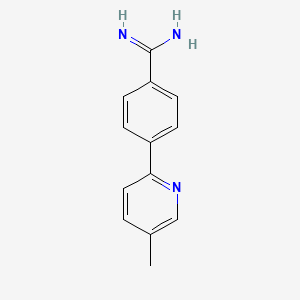![molecular formula C10H4N4O2 B13127984 Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)
Pyrimido[5,4-h]quinazoline-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[5,4-h]quinazoline-5,6-dione is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its fused ring structure, which includes both pyrimidine and quinazoline moieties. The unique structural features of this compound make it a valuable building block for various applications, particularly in the development of advanced materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-h]quinazoline-5,6-dione typically involves multi-step reactions that include cyclization and condensation processes. One common synthetic route involves the reaction of appropriate diamines with dicarbonyl compounds under acidic or basic conditions. For example, the condensation of 2-aminobenzamide with diethyl oxalate in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction efficiency is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-h]quinazoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Pyrimido[5,4-h]quinazoline-5,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and phototransistors
Mechanism of Action
The mechanism of action of pyrimido[5,4-h]quinazoline-5,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Additionally, its ability to interact with nucleic acids and proteins can contribute to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Pyrimido[5,4-h]quinazoline-5,6-dione can be compared with other similar compounds, such as:
Pyrimido[4,5-g]quinazoline-4,9-dione: Another heterocyclic compound with similar structural features but different electronic properties and reactivity.
Thieno[3,4-d]pyrimidin-4-ones: Compounds with a fused thiophene ring, exhibiting distinct electronic and biological properties.
Quinazolin-4-ones: Compounds with a simpler quinazoline structure, often used in medicinal chemistry for their diverse biological activities
Properties
Molecular Formula |
C10H4N4O2 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
pyrimido[5,4-h]quinazoline-5,6-dione |
InChI |
InChI=1S/C10H4N4O2/c15-9-5-1-11-3-13-7(5)8-6(10(9)16)2-12-4-14-8/h1-4H |
InChI Key |
IZTCXRKYNDJEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C3=NC=NC=C3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)
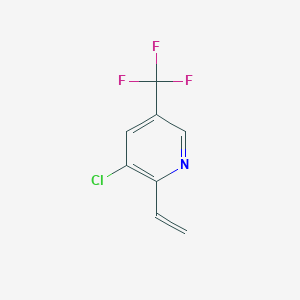
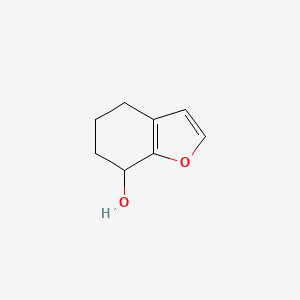
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)
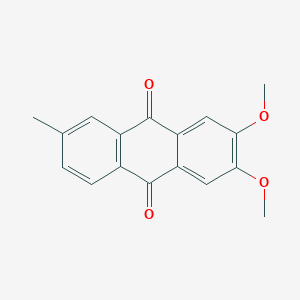
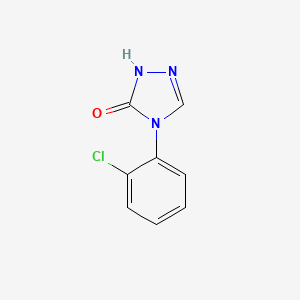
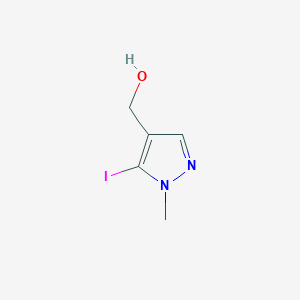
![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
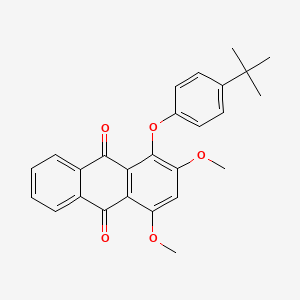

![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)
![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)
